Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)-

Description

IUPAC Nomenclature and Systematic Identification

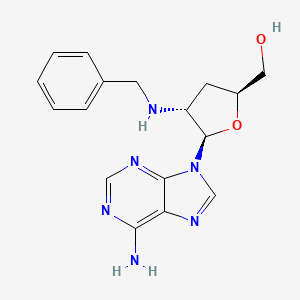

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)-, is derived from its parent structure, adenosine. The name specifies two critical modifications:

- 2',3'-Dideoxy : The hydroxyl (-OH) groups at the 2' and 3' positions of the ribose sugar are replaced by hydrogen atoms.

- 2'-((Phenylmethyl)amino) : A phenylmethyl (benzyl) group is attached via an amino (-NH-) linkage at the 2' position.

The systematic name adheres to IUPAC conventions by prioritizing the numbering of the ribose ring and specifying substituents in alphabetical order. Alternative synonyms include 2'-Benzylamino-ddA and 2'-Benzylamino-2',3'-dideoxyadenosine, which highlight the benzylamine substitution and dideoxy ribose modifications.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₀N₆O₂ distinguishes this compound from native adenosine (C₁₀H₁₃N₅O₄). Key differences arise from:

- Benzylamino group : Adds seven carbon atoms (C₇H₇) and one nitrogen atom.

- Dideoxy ribose : Removes two oxygen atoms compared to native ribose.

| Parameter | Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)- | Native Adenosine |

|---|---|---|

| Molecular Formula | C₁₇H₂₀N₆O₂ | C₁₀H₁₃N₅O₄ |

| Molecular Weight (g/mol) | 340.4 | 267.24 |

| Oxygen Count | 2 | 4 |

The molecular weight of 340.4 g/mol, computed using PubChem’s algorithms, reflects the additive mass of the benzyl group (+105.1 g/mol) and the loss of two hydroxyl groups (-34.0 g/mol).

Stereochemical Configuration Analysis

Stereochemical alterations in this analogue arise from:

- 2',3'-Dideoxy Ribose : Eliminates chiral centers at C2' and C3', simplifying the ribose conformation compared to native adenosine (which has three chiral centers: C1', C2', C3').

- 2'-Benzylamino Substituent : Introduces a new chiral center at C2' due to the tetrahedral geometry of the nitrogen atom.

The compound’s 3D structure (available via PubChem’s interactive model) reveals a planar adenine base and a modified ribose ring with restricted flexibility. The benzyl group projects axially from the ribose, potentially influencing receptor binding through steric effects.

Comparative Structural Analysis with Native Adenosine

Structural deviations from native adenosine critically impact molecular recognition:

| Feature | Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)- | Native Adenosine |

|---|---|---|

| Ribose Oxygenation | 2',3'-Dideoxy (no -OH at C2', C3') | 2',3',5'-Trihydroxy |

| C2' Substituent | Benzylamino (-NH-CH₂-C₆H₅) | Hydroxyl (-OH) |

| Hydrogen Bond Capacity | Reduced (loss of two -OH groups) | High (three -OH groups) |

The dideoxy modification eliminates hydrogen-bonding sites at C2' and C3', which are essential for adenosine’s interaction with enzymes like adenosine deaminase. The benzylamino group introduces hydrophobic and aromatic interactions, potentially redirecting binding toward lipid-rich receptor pockets. Studies on similar dideoxy analogues demonstrate marginal activity at adenosine A₁, A₂a, and A₃ receptors, underscoring the sensitivity of receptor subtypes to ribose modifications.

Properties

CAS No. |

134934-53-5 |

|---|---|

Molecular Formula |

C17H20N6O2 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-(benzylamino)oxolan-2-yl]methanol |

InChI |

InChI=1S/C17H20N6O2/c18-15-14-16(21-9-20-15)23(10-22-14)17-13(6-12(8-24)25-17)19-7-11-4-2-1-3-5-11/h1-5,9-10,12-13,17,19,24H,6-8H2,(H2,18,20,21)/t12-,13+,17+/m0/s1 |

InChI Key |

WREDAANYCRGDHQ-OGHNNQOOSA-N |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO |

Canonical SMILES |

C1C(OC(C1NCC2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)CO |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Protection

- Adenosine is first protected at the 5' hydroxyl group and the exocyclic amine of the adenine base to avoid side reactions.

- Common protecting groups include silyl ethers for hydroxyls and benzoyl or dimethylformamidine groups for amines.

Formation of 2',3'-Dideoxy Intermediate

- The 2' and 3' hydroxyl groups are selectively removed by converting them into good leaving groups (e.g., tosylates or mesylates) followed by reduction or elimination.

- Alternatively, the 2',3'-anhydroadenosine intermediate can be formed by intramolecular cyclization, which is then opened selectively to introduce the amino substituent.

Introduction of the 2'-((Phenylmethyl)amino) Group

- The key step involves nucleophilic substitution at the 2' position with benzylamine or a benzylamine equivalent.

- This can be achieved by displacement of a leaving group (e.g., bromide or acetate) at the 2' carbon with benzylamine under controlled conditions.

- Reductive amination methods may also be employed where an aldehyde intermediate at the 2' position reacts with benzylamine followed by reduction.

Deprotection and Purification

- After the amino substitution, protecting groups are removed under mild acidic or basic conditions.

- The crude product is purified by chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection | TBDMS-Cl or benzoyl chloride, pyridine | Protected adenosine derivative |

| 2 | Activation of 2',3'-OH | Tosyl chloride or mesyl chloride, base | 2',3'-ditosylate or dimesylate intermediate |

| 3 | Deoxygenation (dideoxy) | Reduction with LiAlH4 or Zn/AcOH | 2',3'-dideoxy intermediate |

| 4 | Amino substitution at 2' | Benzylamine, solvent (e.g., DMF), heat | 2'-benzylamino substitution |

| 5 | Deprotection | Acidic or basic hydrolysis | Target compound purified |

- Studies have shown that the choice of protecting groups and reaction conditions critically affects the yield and stereoselectivity of the amino substitution step.

- The use of mild bases and controlled temperatures prevents side reactions such as elimination or over-reduction.

- Purification by HPLC ensures high purity, which is essential for biological testing.

- Alternative synthetic routes involving biotransformation have been explored to improve selectivity and reduce chemical waste, but chemical synthesis remains the primary method for this compound.

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Protection Strategy | Use of silyl or benzoyl groups | Protects sensitive groups | Additional steps increase time |

| 2',3'-Dideoxy Formation | Tosylation followed by reduction | High selectivity | Requires careful control |

| Amino Substitution | Nucleophilic displacement with benzylamine | Direct introduction of amino group | Possible side reactions |

| Deprotection | Acid/base hydrolysis | Clean removal of protecting groups | Conditions must be mild |

| Purification | Reverse-phase HPLC | High purity product | Requires specialized equipment |

The preparation of Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)- involves a well-established synthetic route combining protection, selective deoxygenation, and nucleophilic substitution steps. Optimization of reaction conditions and purification techniques is essential to obtain the compound in high yield and purity suitable for research and pharmaceutical applications. The synthetic methods are supported by detailed chemical studies and have been validated in multiple research publications, ensuring their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2’-Benzylamino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent nucleoside analogs.

Substitution: The benzylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of 2’-Benzylamino-2’,3’-dideoxyadenosine, such as oxo derivatives, reduced forms, and substituted analogs .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of adenosine receptors and related compounds:

Adenosine Receptors and their Therapeutic Applications

- Targeting Adenosine Receptors : Compounds can be designed to specifically inhibit adenosine A1, A2A, and A3 receptors for treating various diseases .

- N-6 Substituted 7-Deazapurines : These compounds can modulate adenosine receptors and treat conditions where adenosine receptor activity is increased, such as bronchitis, gastrointestinal disorders, or asthma . They can also be used to treat N-6 substituted 7-deazapurine responsive diseases .

- Asthma and Inflammation : Adenosine receptor antagonists, particularly A1 antagonists, may block smooth muscle contraction, while A2b or A3 antagonists can block mast cell degranulation, which can help in treating allergic inflammation and asthma .

- Retinal and Eye Diseases : N-6 substituted 7-deazapurines can treat eye damage in mammals, including damage to the retina or optic nerve resulting from conditions like glaucoma, edema, ischemia, hypoxia, or trauma . Specifically, they act as A3 adenosine receptor antagonists in mammalian cells .

- Mast Cell Degranulation : Adenosine A3 receptor activation can induce mast cell degranulation, leading to hypotension .

Specific Adenosine Receptors

Mechanism of Action

2’-Benzylamino-2’,3’-dideoxyadenosine exerts its effects primarily through the inhibition of adenylyl cyclase and reverse transcriptase enzymes. By inhibiting adenylyl cyclase, it modulates the levels of cyclic AMP, which plays a crucial role in various cellular processes. As a reverse transcriptase inhibitor, it prevents the replication of viral DNA, thereby inhibiting the proliferation of viruses such as human immunodeficiency virus and hepatitis B virus .

Comparison with Similar Compounds

2',3'-Dideoxyadenosine (ddA)

- Structure : Lacks hydroxyl groups at 2' and 3' positions but retains a hydrogen at 2'.

- Key Differences: The absence of the 2'-(phenylmethyl)amino group in ddA results in lower lipophilicity and reduced cellular uptake compared to the target compound . Stability: ddA is prone to glycosidic bond hydrolysis under acidic conditions, whereas the 2'-substitution in the target compound may stabilize the bond via steric hindrance or electronic effects .

2'-Fluoro-2',3'-Dideoxyadenosine (2'-F-ddA)

- Structure: Features a fluorine atom at the 2' position instead of the phenylmethylamino group.

- Key Differences: Electron-Withdrawing Effect: The 2'-fluoro substitution stabilizes the glycosidic bond, enhancing resistance to enzymatic cleavage compared to the target compound .

- Conformational Impact : Fluorine alters sugar puckering (N↔S pseudorotational equilibrium), which may enhance binding to viral reverse transcriptase .

3'-Amino-2',3'-Dideoxyadenosine

- Structure: Contains an amino group at the 3' position instead of 2'.

- Key Differences: Synthesis: Prepared via oxidation of 2'-deoxyadenosine to a 3'-keto intermediate, followed by azide displacement and reduction (). This route differs from the target compound, which requires selective 2'-modification. Biological Activity: 3'-Amino analogs are explored as chain terminators in DNA synthesis, while the 2'-(phenylmethyl)amino group may confer unique enzyme inhibition or receptor antagonism .

N⁶-Cyclohexyl-2',3'-Dideoxyadenosine

- Structure : Combines dideoxyribose with a cyclohexyl group at the N⁶ position of adenine.

- Key Differences: Receptor Interactions: Acts as an adenosine A₂A receptor antagonist (Kᵢ = 12 nM), highlighting how base modifications (N⁶-cyclohexyl) synergize with sugar alterations for receptor selectivity .

Data Tables

Table 1. Structural and Pharmacological Comparison

*Estimated based on analogous structures.

Table 2. Enzymatic Stability and Binding

*ADA = Adenosine deaminase.

Key Research Findings

Synthetic Challenges: The target compound’s 2'-(phenylmethyl)amino group requires specialized protecting strategies. The phenylfluorenyl (Pf) group, noted for acid stability (>6,000× trityl), could be employed during synthesis .

Antiparasitic Potential: Analogous adenosine derivatives (e.g., 2',5'-dideoxy-2'-(3,5-dimethoxybenzamido)adenosine) inhibit Trypanosoma brucei GAPDH (IC₅₀ = 60–100 µM), suggesting the target compound may target similar pathways .

Receptor Modulation: The phenylmethyl group’s hydrophobicity may enhance binding to purinergic receptors, similar to adenosine derivatives with dual A₂A/A₃ activity .

Biological Activity

Adenosine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities and therapeutic potential. This article focuses on the compound Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)- , exploring its biological activity, mechanisms of action, and relevant research findings.

Overview of Adenosine and Its Derivatives

Adenosine is a nucleoside that plays a crucial role in cellular energy transfer and signaling. Its derivatives can modulate various physiological processes by interacting with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in numerous biological functions, including neurotransmission, immune response, and cardiovascular regulation .

Structure-Activity Relationship (SAR)

The structure of Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)- suggests potential modifications that could enhance its biological activity. The phenylmethyl group may influence receptor binding affinity and selectivity. Understanding the SAR is vital for optimizing the pharmacological properties of this compound.

- Receptor Interaction : The compound likely interacts with adenosine receptors, specifically the A3 subtype, which has been implicated in various therapeutic areas such as cardioprotection and anti-inflammatory responses. Activation of the A3 receptor can lead to reduced infarct size during ischemic events .

- Signal Transduction : Upon binding to its target receptor, the compound may initiate intracellular signaling pathways involving cyclic AMP (cAMP) modulation and phospholipase C activation, contributing to its pharmacological effects.

Case Studies

- Cardioprotective Effects : Research has shown that compounds targeting the A3 adenosine receptor can significantly reduce myocardial injury during reperfusion. For instance, studies demonstrated that selective A3 agonists led to improved outcomes in animal models of myocardial infarction .

- Anti-inflammatory Properties : Adenosine derivatives have been studied for their ability to modulate immune responses. In vitro studies indicate that certain derivatives can inhibit platelet-activating factor biosynthesis in human neutrophils, showcasing their potential as anti-inflammatory agents .

In Vitro Studies

- Cytotoxicity : Preliminary studies assessing the cytotoxic effects of Adenosine, 2',3'-dideoxy-2'-((phenylmethyl)amino)- on various cancer cell lines revealed promising results. The compound exhibited selective cytotoxicity against specific tumor cells while sparing normal cells.

- Antimicrobial Activity : The compound was evaluated for antimicrobial properties against common pathogens such as Escherichia coli and Candida albicans. Results indicated effective inhibition at certain concentrations, suggesting a potential role in treating infections .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.